![molecular formula C12H20O B14621475 Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- CAS No. 60507-31-5](/img/structure/B14621475.png)
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of four methyl groups at the 7 and 8 positions, which significantly influence its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and reduces waste, making it a preferred method in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using hydrogenation methods.
Substitution: Various nucleophiles can replace hydrogen atoms in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and catalysis.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: Its unique structure and reactivity are exploited in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The presence of the four methyl groups enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octane: Similar in structure but lacks the ketone and methyl groups.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is unique due to its specific substitution pattern and the presence of the ketone functional group. These features confer distinct reactivity and stability, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
60507-31-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C12H20O/c1-11(2)8-6-5-7-9(13)10(8)12(11,3)4/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
HCFMODNNMFOHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCC(=O)C2C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


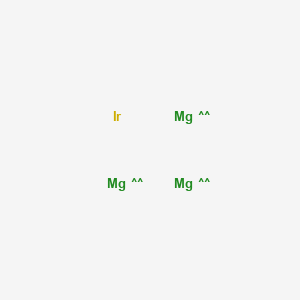
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)
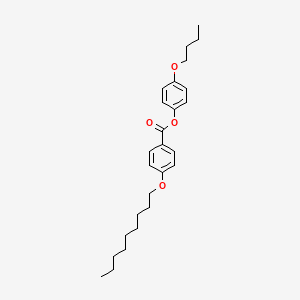
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
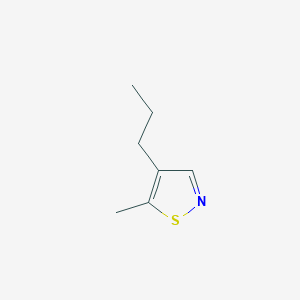
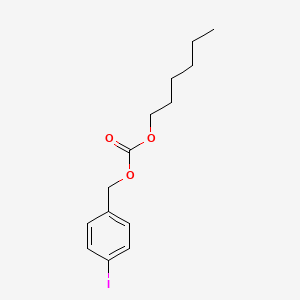
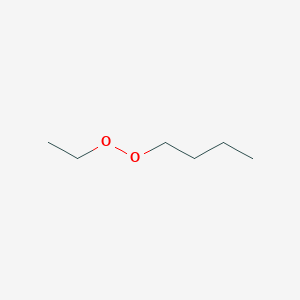
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)
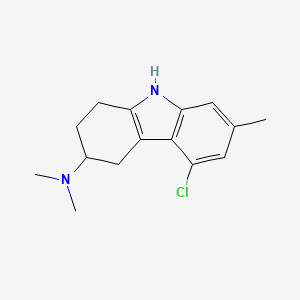
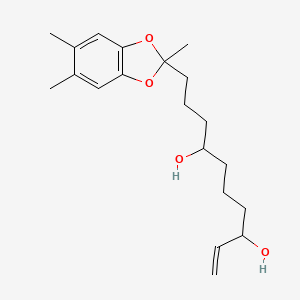
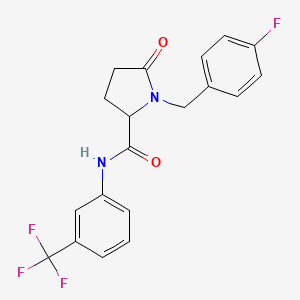
![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
